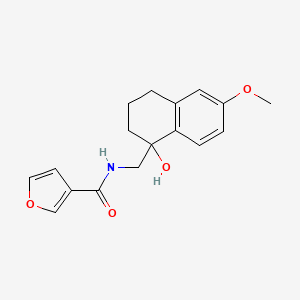

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-21-14-4-5-15-12(9-14)3-2-7-17(15,20)11-18-16(19)13-6-8-22-10-13/h4-6,8-10,20H,2-3,7,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXONSPYPOVAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-3-carboxamide (referred to as NHTFCA) is a complex compound with notable biological activities. Its structure features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions, contributing to its pharmacological potential. This article reviews the biological activity of NHTFCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

NHTFCA has the molecular formula and a molecular weight of 263.29 g/mol. The compound's structural complexity arises from its multiple functional groups, which may influence its interaction with biological targets.

Research indicates that NHTFCA may function primarily through the inhibition of fatty acid amide hydrolases (FAAH), enzymes responsible for degrading endocannabinoids. By inhibiting these enzymes, NHTFCA could elevate endocannabinoid levels, potentially impacting various physiological processes such as pain modulation, inflammation, and neuroprotection .

Biological Activities

1. Antiproliferative Effects

NHTFCA has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT116 (colon cancer) | 5.3 |

| MDA-MB-231 (breast cancer) | 4.8 |

These results suggest that NHTFCA may selectively inhibit the growth of certain cancer cells while sparing normal cells .

2. Antioxidant Activity

In vitro studies have shown that NHTFCA exhibits antioxidant properties, which can protect cells from oxidative stress. The compound was tested using DPPH and FRAP assays, revealing a pronounced ability to scavenge free radicals and reduce oxidative damage in cellular models .

3. Antibacterial Properties

NHTFCA has also been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated selective antibacterial effects:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These findings highlight the potential of NHTFCA as an antibacterial agent .

Case Studies

Case Study 1: Cancer Research

A study focused on the effects of NHTFCA on MCF-7 breast cancer cells demonstrated that treatment with the compound led to significant apoptosis, characterized by increased caspase activity and decreased Bcl-2 levels. This suggests that NHTFCA may induce programmed cell death in cancer cells through mitochondrial pathways .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of NHTFCA in animal models of neurodegeneration. Results indicated that NHTFCA administration resulted in reduced neuronal loss and improved cognitive function in treated animals compared to controls. The mechanism was attributed to enhanced endocannabinoid signaling and reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a. (2E)-3-(Furan-3-yl)-N-[(1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide

- Molecular Formula: C₁₉H₂₁NO₄ (MW 327.37 g/mol) .

- Structural Difference: Incorporates a propenamide linker (-CH=CH-C(=O)-) between the methylene group and furan, introducing a conjugated double bond.

- Synthesis : Likely involves similar alkylation steps as (e.g., NaH/DMF for deprotonation, methyl iodide for methylation) but adds a Michael acceptor for the propenamide chain .

b. N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide

- Molecular Formula : C₂₆H₂₀N₂O₃ (MW 408.44 g/mol) .

- Structural Difference: Replaces the tetrahydronaphthalene core with a dibenzocycloheptene ring, increasing steric bulk and aromatic surface area. The crystal structure (monoclinic, P2₁/c) reveals intramolecular hydrogen bonds (N-H⋯O, 2.89 Å), stabilizing the amide conformation .

- Physicochemical Impact : Higher molecular weight (408 vs. 301 g/mol) may reduce solubility but improve thermal stability.

c. Fluorinated Furo[2,3-b]pyridine Carboxamide

- Molecular Formula : C₂₆H₂₀F₄N₄O₂ (MW 496.46 g/mol) .

- Structural Difference: Features a fluorophenyl group and trifluoroethylamino substituent, enhancing metabolic stability and lipophilicity. The furopyridine core replaces the tetrahydronaphthalene system, altering electronic properties.

- Synthesis : Utilizes tetramethylisouronium hexafluorophosphate (V) for amide coupling, contrasting with NaH/alkyl halide methods in simpler analogues .

Comparative Data Table

*Inferred from structural analysis.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-3-carboxamide, and how do reaction conditions impact yield?

- Answer: Synthesis typically involves multi-step routes, including coupling reactions between tetrahydronaphthalene derivatives and activated furan-3-carboxylic acid intermediates. Key steps:

- Anhydrous conditions to prevent hydrolysis of sensitive groups (e.g., methoxy or hydroxy substituents) .

- Use of coupling agents like EDC/HOBt for amide bond formation .

- Purification via column chromatography or recrystallization to achieve >95% purity. Yields range from 60–80% depending on solvent choice (e.g., DMF vs. THF) and temperature control .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?

- Answer:

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereocenters.

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related carboxamides .

- Computational validation (e.g., DFT calculations) to compare experimental and theoretical IR/UV spectra .

Q. How should researchers assess purity and stability during storage?

- Answer:

- HPLC/LC-MS for purity quantification (≥95% by area under the curve).

- Accelerated stability studies under varied pH (2–9), temperature (4–40°C), and humidity (40–75% RH) to identify degradation pathways .

Advanced Research Questions

Q. What strategies optimize synthetic yield during scale-up from milligram to gram quantities?

- Answer:

- Reaction parameter optimization: Increase catalyst loading (e.g., Pd(OAc)₂ for coupling steps) and use continuous flow systems to enhance reproducibility .

- Solvent selection: Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing efficiency .

- In-line purification: Implement automated flash chromatography systems to reduce manual handling losses .

Q. How can contradictions in reported biological activities of structurally analogous compounds be resolved?

- Answer:

- Comparative binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity variations caused by minor structural differences (e.g., methoxy vs. ethoxy groups) .

- Standardized protocols: Replicate studies under identical conditions (e.g., cell lines, assay buffers) to isolate confounding variables .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling?

- Answer:

- In vitro: Microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance .

- In vivo: Rodent models for bioavailability studies, with LC-MS/MS quantification of plasma concentrations over 24 hours .

- Key parameters: Half-life (t₁/₂), Cₘₐₓ, and volume of distribution (Vd) to guide dosing regimens.

Q. How can computational tools elucidate target interaction mechanisms?

- Answer:

- Molecular docking (AutoDock Vina): Predict binding modes to enzymes/receptors (e.g., kinases or GPCRs) .

- Molecular dynamics (MD) simulations: Analyze binding stability over 100-ns trajectories .

- QSAR models: Correlate substituent effects (e.g., methoxy position) with activity trends .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.